(8,8-Dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 5-hydroxy-4-phenylpentanoate iodide
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Overview
Description
(8,8-Dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 5-hydroxy-4-phenylpentanoate iodide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its bicyclic structure, which includes a quaternary ammonium group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8,8-Dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 5-hydroxy-4-phenylpentanoate iodide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic structure, introduction of the quaternary ammonium group, and esterification with 5-hydroxy-4-phenylpentanoic acid. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(8,8-Dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 5-hydroxy-4-phenylpentanoate iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (8,8-Dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 5-hydroxy-4-phenylpentanoate iodide is used as a model compound to study the behavior of quaternary ammonium groups in various reactions. Its unique structure makes it a valuable tool for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its quaternary ammonium group can interact with biological membranes, making it a candidate for studies on membrane permeability and transport processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (8,8-Dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 5-hydroxy-4-phenylpentanoate iodide involves its interaction with molecular targets such as receptors or enzymes. The quaternary ammonium group can bind to negatively charged sites on proteins, altering their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Atropine: A well-known compound with a similar bicyclic structure and quaternary ammonium group.
Scopolamine: Another compound with a similar structure, used for its anticholinergic properties.
Hyoscyamine: Similar in structure and function, used in the treatment of various medical conditions.
Uniqueness
What sets (8,8-Dimethyl-8-azoniabicyclo[321]octan-3-yl) 5-hydroxy-4-phenylpentanoate iodide apart is its specific ester linkage and the presence of a phenyl group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 5-hydroxy-4-phenylpentanoate;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30NO3.HI/c1-21(2)17-9-10-18(21)13-19(12-17)24-20(23)11-8-16(14-22)15-6-4-3-5-7-15;/h3-7,16-19,22H,8-14H2,1-2H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQADJCSDPNAQY-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)CCC(CO)C3=CC=CC=C3)C.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30INO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926727 |
Source
|
Record name | 3-[(5-Hydroxy-4-phenylpentanoyl)oxy]-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130404-00-1 |
Source
|
Record name | 3-[(5-Hydroxy-4-phenylpentanoyl)oxy]-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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